2-(5-Bromopyrimidin-2-yl)ethanamine
Overview
Description
2-(5-Bromopyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (KOtBu). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as solvents such as DMSO and tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Bromopyrimidin-2-yl)ethanamine include other bromopyrimidine derivatives such as 5-bromo-2-iodopyrimidine and 5-bromo-2-chloropyrimidine .
Uniqueness
What sets this compound apart is its specific structure, which allows for unique reactivity and applications. Its ethanamine side chain provides additional functionalization possibilities, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVSKXCUOFTGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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